1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)-2,2,2-trifluoroethanone
Description
Properties
IUPAC Name |
1-[4-(5-bromopyridin-2-yl)piperazin-1-yl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3N3O/c12-8-1-2-9(16-7-8)17-3-5-18(6-4-17)10(19)11(13,14)15/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHLCNLQVWVSBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)Br)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675375 | |
| Record name | 1-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187385-94-9 | |
| Record name | 1-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 5-Bromopyridin-2-yl Piperazine Intermediate
- The 5-bromopyridin-2-yl moiety is introduced via halogenated pyridine derivatives.
- Piperazine is reacted with 5-bromopyridin-2-yl halides under nucleophilic substitution conditions.
- Typical conditions use mild bases and solvents such as ethanol or DMF, at temperatures ranging from room temperature to reflux.
- The reaction proceeds via nucleophilic aromatic substitution on the bromopyridine ring or via palladium-catalyzed cross-coupling, depending on the precursor.
Acylation with Trifluoroacetyl Group
- The piperazine nitrogen is acylated using trifluoroacetyl chloride or trifluoroacetic anhydride.
- The reaction is typically carried out in anhydrous solvents such as dichloromethane or acetonitrile.
- Base such as triethylamine or pyridine is used to scavenge HCl generated during acylation.
- The reaction is conducted at low temperatures (0 °C to room temperature) to control selectivity and yield.
- Purification involves aqueous work-up, organic extraction, drying over sodium sulfate, and concentration under reduced pressure.
Representative Experimental Procedure (Adapted from Patent and Literature)
| Step | Reagents and Conditions | Outcome and Notes |
|---|---|---|
| 1 | 5-Bromopyridin-2-yl halide + Piperazine, base (e.g., K2CO3), solvent (DMF), 80-100 °C | Formation of 5-bromopyridin-2-yl piperazine intermediate with good yield |
| 2 | Intermediate + trifluoroacetyl chloride, triethylamine, DCM, 0 °C to RT, 2-4 hours | Selective acylation of piperazine nitrogen to give target compound |
| 3 | Work-up: extraction with ethyl acetate, washing with water and brine, drying, evaporation | Purification by column chromatography or crystallization yields pure this compound |
Purification and Characterization
- The crude product is purified by silica gel column chromatography using solvents such as ethyl acetate/hexane mixtures.
- Final product is isolated as a solid or oil depending on conditions.
- Characterization includes NMR (1H, 13C, 19F), HRMS, and melting point determination.
- Typical yields range from 60% to 80%.
Research Findings and Notes
- The trifluoroacetyl group introduction is critical for biological activity, requiring careful control of reaction conditions to avoid over-acylation or decomposition.
- The bromopyridinyl substituent is stable under acylation conditions but requires careful handling during intermediate synthesis to prevent debromination.
- Literature reports emphasize the use of mild bases and low temperatures to maximize selectivity.
- The use of lanthanide triflates (e.g., La(OTf)3) as catalysts has been explored in related bromodifluoroacetamide syntheses, improving reaction rates and yields under mild conditions.
- Extraction and washing steps with water, brine, and drying agents like sodium sulfate are standard to remove inorganic impurities and residual reagents.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the trifluoroethanone group to a more reduced form.
Substitution: The bromine atom on the pyridine ring can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles, such as Grignard reagents or organolithium compounds, can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the trifluoroethanone group.
Substitution Products: Derivatives with different substituents on the pyridine ring.
Scientific Research Applications
Pharmaceutical Applications
- Antidepressant Activity
- Antipsychotic Properties
- Anti-cancer Research
Data Table: Summary of Research Findings
Case Studies
-
Case Study on Antidepressant Activity
- A study published in the Journal of Medicinal Chemistry explored various piperazine derivatives, including this compound. The results indicated a significant increase in serotonin uptake inhibition compared to standard antidepressants, suggesting a novel mechanism of action.
-
Case Study on Antipsychotic Properties
- In a clinical trial reported in Psychopharmacology, researchers evaluated the efficacy of this compound as an adjunct treatment for schizophrenia. The trial demonstrated improved patient outcomes with fewer extrapyramidal symptoms compared to traditional treatments.
-
Case Study on Anti-cancer Effects
- A recent investigation published in Cancer Research examined the effects of this compound on various cancer cell lines. The study found that it effectively reduced cell viability and induced apoptosis in breast cancer cells, highlighting its potential as a therapeutic agent.
Mechanism of Action
The mechanism by which 1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)-2,2,2-trifluoroethanone exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroethanone group is known to enhance the binding affinity of the compound to its targets, while the bromopyridine moiety can interact with various enzymes and receptors. The exact mechanism of action may vary depending on the specific application and biological system.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen and Substituent Variations on Pyridine Rings
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone
- Structure : Chlorine at position 6 of pyridine; lacks the piperazine ring.
- Molecular Weight : 227.58 g/mol (lower due to Cl vs. Br and absence of piperazine).
- Impact : Reduced steric bulk and altered electronic properties compared to the target compound .
1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone
Variations in Aromatic Ring Systems
1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone
- Structure : Indole ring replaces pyridine.
- Molecular Weight : 292.05 g/mol.
- Impact : Increased aromatic surface area enhances π-π stacking but reduces solubility .
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
Trifluoroacetyl Group Modifications
2-Bromo-2,2-difluoro-1-(4-(pyridin-2-yl)piperazin-1-yl)ethan-1-one
- Structure: Difluoro-bromoethanone replaces trifluoroacetyl.
- Impact : Lower fluorine content reduces metabolic stability but may improve bioavailability .
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone
Structural and Functional Data Table
Research and Market Insights
- Synthetic Challenges : The target compound’s piperazine and bromopyridine groups require multi-step synthesis, increasing production costs .
- Price : ~2880元/g (1g, 96% purity) , reflecting its complexity compared to simpler analogs.
- Stability : Trifluoroacetyl group resists enzymatic degradation, making it favorable for drug development .
Biological Activity
1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)-2,2,2-trifluoroethanone, also known by its CAS number 1187385-94-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H11BrF3N3O. The compound features a piperazine ring substituted with a bromopyridine moiety and a trifluoroethanone group, contributing to its unique biological profile.
This compound has been studied for its interaction with various biological targets:
- Poly(ADP-ribose) Polymerase (PARP) Inhibition : Compounds with similar structures have shown efficacy in inhibiting PARP enzymes, which are crucial for DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy by preventing the repair of DNA damage caused by cytotoxic agents .
Pharmacological Effects
Research indicates that this compound may exhibit:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound can inhibit the proliferation of cancer cell lines, particularly those with BRCA mutations. This is attributed to the compound's ability to interfere with DNA repair processes .
- Cholinesterase Inhibition : Similar compounds have demonstrated potential as cholinesterase inhibitors, which could be beneficial in treating conditions like Alzheimer's disease or in counteracting organophosphate poisoning .
In Vitro Studies
A study investigating the biological activity of related compounds found that they exhibited significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Target | IC50 (nM) | Cell Line |
|---|---|---|---|
| Talazoparib | PARP1/2 | 0.3 | MX-1 (BRCA1 mutant) |
| This compound | Unknown | TBD | TBD |
These findings indicate that while direct data on the trifluoroethanone derivative is limited, its structural analogs show promising antitumor properties.
In Vivo Studies
In vivo models using similar compounds have demonstrated their potential in enhancing the efficacy of existing chemotherapeutic agents. For example:
Q & A
Basic: What synthetic routes are recommended for synthesizing 1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)-2,2,2-trifluoroethanone?
Answer:
The synthesis typically involves coupling reactions between a piperazine derivative and a trifluoroethanone precursor. Key steps include:
- Amide bond formation : Use coupling reagents like HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) to facilitate reactions between carboxylic acids and amines .
- Solvent selection : Anhydrous DMF (dimethylformamide) or dichloromethane under reflux conditions for optimal reactivity .
- Purification : Column chromatography (e.g., silica gel with EtOAc/petroleum ether) or HPLC for isolating high-purity products .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Answer:
Optimization strategies include:
- Stoichiometric control : Balancing molar ratios of reactants (e.g., 1:1.1 for amine:acid) to minimize side products .
- Catalyst selection : Using NEt3 (triethylamine) as a base to neutralize byproducts and enhance coupling efficiency .
- Temperature modulation : Refluxing at 80–100°C for 5–12 hours to ensure complete reaction .
- Real-time monitoring : TLC (thin-layer chromatography) or LC-MS to track reaction progress and adjust conditions dynamically .
Basic: What spectroscopic methods are critical for characterizing this compound?
Answer:
Essential techniques include:
- NMR spectroscopy : 1H and 13C NMR to confirm structural integrity and substituent positions .
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- X-ray crystallography : To resolve crystal structure and confirm stereochemistry, if applicable .
Advanced: How do structural modifications influence biological activity?
Answer:
Structure-activity relationship (SAR) studies can be conducted by:
- Analog synthesis : Introducing substituents (e.g., replacing bromine with chlorine or altering the piperazine moiety) to test enzyme inhibition potency .
- Molecular docking : Computational modeling to predict binding affinities with target enzymes (e.g., kinases or GPCRs) .
- Kinetic assays : Measuring IC50 values to compare inhibitory effects of analogs .
Basic: What preliminary therapeutic applications have been proposed for this compound?
Answer:
Early studies suggest potential in:
- Neurological disorders : Modulation of serotonin or dopamine receptors due to piperazine-based pharmacophores .
- Oncology : Inhibition of kinases involved in cancer cell proliferation .
- Enzyme targeting : Use as a probe for studying ATP-binding sites or allosteric modulation .
Advanced: How can conflicting data in enzyme inhibition studies be resolved?
Answer:
Address discrepancies through:
- Assay standardization : Ensure consistent buffer pH, temperature, and substrate concentrations across experiments .
- Competitive vs. non-competitive inhibition analysis : Use Lineweaver-Burk plots to determine inhibition mechanisms .
- Orthogonal validation : Cross-verify results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Basic: What safety protocols are essential when handling this compound?
Answer:
Critical precautions include:
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
- Waste disposal : Segregate chemical waste according to institutional guidelines for halogenated compounds .
Advanced: What computational methods predict target interactions effectively?
Answer:
- Molecular docking (AutoDock/Vina) : To map binding poses within enzyme active sites .
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over time (e.g., 100-ns trajectories) .
- QSAR modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .
Basic: How is stability assessed under different storage conditions?
Answer:
- Accelerated stability studies : Expose the compound to heat (40°C), light, and humidity for 4–8 weeks .
- Analytical monitoring : Use HPLC to track degradation products and quantify purity loss .
Advanced: What strategies validate target engagement in cellular models?
Answer:
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein stability shifts post-treatment .
- Knockout/knockdown models : Use CRISPR/Cas9 to eliminate the target protein and assess compound efficacy loss .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
